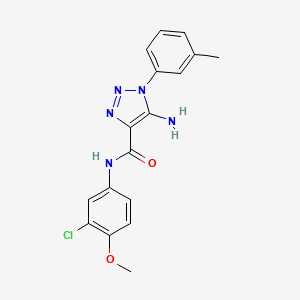![molecular formula C13H11FN6OS3 B5217459 N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves various chemical reactions to introduce specific functional groups and structural motifs, such as 1,3,4-thiadiazole and 1,2,4-triazole rings, which are common in bioactive molecules. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been achieved through reactions that are confirmed by MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds often features a combination of thiadiazole and triazole rings, which are connected by acetamide linkages. The structure of these compounds can be elucidated using various spectroscopic methods, including IR, 1H NMR, and single-crystal X-ray diffraction, to understand the arrangement of atoms and the overall molecular geometry. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared and characterized, demonstrating the versatility of thiadiazole derivatives in forming complex molecules (Yu et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving thiadiazole and triazole derivatives are key to modifying the chemical properties of these compounds for potential applications. The reactivity of such compounds can be influenced by the presence of substituents on the thiadiazole and triazole rings, which can affect their potential as bioactive molecules. For example, the synthesis and evaluation of some N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives for anticonvulsant activity highlights the importance of chemical modifications in achieving desired biological effects (Rishipathak et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The detailed physical properties can be studied using techniques like X-ray crystallography, which provides insights into the crystal packing and intermolecular interactions within the solid state. This information is vital for the formulation and application of these compounds in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the molecular structure of thiadiazole and triazole derivatives. Studies on the antimicrobial activity of related compounds, such as 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones, demonstrate the biological relevance of these structural motifs (Tehranchian et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6OS3/c14-9-3-1-8(2-4-9)5-23-13-20-19-12(24-13)17-10(21)6-22-11-15-7-16-18-11/h1-4,7H,5-6H2,(H,15,16,18)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQOSPWGQZMAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)CSC3=NC=NN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)
![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![2-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5217422.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)


![6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5217466.png)
